2,6-Dioxo-6-phenylhexanoic acid
CAS No.:
Cat. No.: VC1571856
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2,6-dioxo-6-phenylhexanoic acid |
| Standard InChI | InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |
| Standard InChI Key | WHAWELFEJQCZFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,6-Dioxo-6-phenylhexanoic acid features a distinctive molecular structure characterized by a hexanoic acid backbone with two key modifications. First, it contains a phenyl group attached at position 6, introducing aromatic properties to the molecule. Second, it possesses two oxo (ketone) groups located at positions 2 and 6, which significantly influence its chemical reactivity and biological interactions .
The presence of these ketone groups creates potential for hydrogen bonding and other intermolecular interactions, while the carboxylic acid functional group provides acidic properties. This specific arrangement of functional groups contributes to the compound's ability to participate in various chemical reactions, including potential chelation with metal ions in biological systems.
Chemical Identifiers and Nomenclature
Systematic Nomenclature
The IUPAC name for this compound is 2,6-dioxo-6-phenylhexanoic acid, which systematically describes its chemical structure according to international chemical naming conventions. This nomenclature precisely indicates the presence of two oxo groups at positions 2 and 6, along with the phenyl substituent at position 6 of the hexanoic acid backbone .
The systematic naming is essential for unambiguous identification of this compound in scientific literature and chemical databases, particularly given the potential for isomeric structures with differing arrangements of the same functional groups.
Digital Chemical Identifiers
To facilitate computational analyses and database searching, 2,6-dioxo-6-phenylhexanoic acid is associated with several digital chemical identifiers as presented in Table 1.
Table 1: Digital Chemical Identifiers for 2,6-Dioxo-6-phenylhexanoic acid
| Identifier Type | Value | Description |
|---|---|---|
| PubChem CID | 440107 | Unique identifier in the PubChem database |
| InChI | InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) | IUPAC International Chemical Identifier |
| InChIKey | WHAWELFEJQCZFJ-UHFFFAOYSA-N | Hashed version of InChI for rapid searching |
| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O | Simplified molecular-input line-entry system notation |
These identifiers provide standardized representations of the compound's structure, enabling accurate cross-referencing across chemical databases and facilitating computational chemistry applications .
Database Registration and Alternative Identifiers
2,6-Dioxo-6-phenylhexanoic acid is registered in several biochemical and chemical databases, each with its own identification system as shown in Table 2.
Table 2: Database Registration Identifiers
| Database | Identifier |
|---|---|
| ChEBI | CHEBI:15707 |
| KEGG | C03750 |
| Wikidata | Q27098198 |
| Nikkaji Number | J2.747.793C |
These database registrations indicate the compound's recognition across multiple chemical information resources, suggesting its relevance in various biochemical contexts .
Molecular Relationships and Classification
Functional Classification
2,6-Dioxo-6-phenylhexanoic acid belongs to several important chemical classifications. It is primarily categorized as a dioxo monocarboxylic acid, indicating the presence of two keto groups and one carboxylic acid functional group. Additionally, it can be classified as a phenyl derivative due to the benzene ring attached to its structure .
From a broader perspective, this compound falls within the categories of keto acids, aromatic compounds, and carboxylic acids. These classifications help chemists and biochemists understand potential reactivity patterns and structural relationships to other compounds.
Structural Relationships
The compound is structurally related to 6-phenylhexanoic acid, essentially representing an oxidized form with keto groups at the 2- and 6-positions. It is also a conjugate acid of 2,6-dioxo-6-phenylhexanoate, which represents its deprotonated form in solution at higher pH values .
Structural Isomerism
Position Isomers
An important aspect of understanding 2,6-dioxo-6-phenylhexanoic acid is recognizing its relationship to potential structural isomers. While the search results mention 4,6-dioxo-6-phenylhexanoic acid, it's important to note that this represents a different compound with distinct properties resulting from the alternate positioning of one keto group (position 4 versus position 2) .
This positional isomerism illustrates the critical importance of specific structural arrangements in determining a compound's properties. The relocation of functional groups, even when maintaining the same molecular formula, can significantly impact chemical reactivity, biological activity, and physical characteristics.
Tautomeric Forms
Given the presence of keto groups adjacent to methylene (-CH2-) groups in the structure, 2,6-dioxo-6-phenylhexanoic acid likely exhibits keto-enol tautomerism. This phenomenon involves the dynamic equilibrium between the keto form (with C=O groups) and enol forms (featuring C=C-OH structures) under certain conditions.
The potential for tautomerism introduces additional complexity to the chemical behavior of this compound, as different tautomeric forms may demonstrate varying reactivity patterns and participate in different types of chemical transformations.
Analytical Considerations
Spectroscopic Properties
The structural features of 2,6-dioxo-6-phenylhexanoic acid would produce distinctive spectroscopic profiles that facilitate its identification and characterization. In nuclear magnetic resonance (NMR) spectroscopy, this compound would likely exhibit characteristic signals for aromatic protons (δ ~7-8 ppm), methylene groups (δ ~1-3 ppm), and carboxylic acid proton (δ ~10-12 ppm).
Infrared spectroscopy would reveal characteristic absorption bands for carbonyl groups (approximately 1700-1720 cm⁻¹ for ketones and 1700-1725 cm⁻¹ for carboxylic acids) and aromatic C=C stretching (approximately 1450-1600 cm⁻¹). Mass spectrometry would be expected to show a molecular ion peak at m/z 220, corresponding to its molecular weight.
Chromatographic Behavior
For separation and purification purposes, 2,6-dioxo-6-phenylhexanoic acid would likely demonstrate retention characteristics influenced by both its polarity and aromatic nature. In reversed-phase high-performance liquid chromatography (HPLC), the compound would be expected to show moderate retention on C18 columns, with elution requiring a mixture of aqueous and organic mobile phases.
The presence of the carboxylic acid group also makes this compound amenable to ion-exchange chromatography under appropriate pH conditions, offering an alternative separation strategy for analytical or preparative purposes.
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